IDO1 Inhibitory Potency: Para-Bromo Substitution Confers Intermediate Activity Between Unsubstituted and Meta-Bromo Analogs
In a standardized recombinant human IDO1 enzymatic assay measuring kynurenine production, O-(4-bromobenzyl)hydroxylamine hydrochloride (compound 19) exhibited an IC50 of 1.6 μM [1]. This represents a 2-fold reduction in potency compared to the unsubstituted lead O-benzylhydroxylamine (IC50 = 0.81 μM) and a 5-fold reduction relative to the most potent meta-bromo analog (3-Br, IC50 = 0.32 μM). However, it demonstrates superior potency compared to the 4-chloro (IC50 = 1.3 μM) and 4-nitro (IC50 = 2.7 μM) derivatives [1]. This intermediate activity profile may be advantageous in applications requiring modulated IDO1 inhibition rather than maximal suppression.
| Evidence Dimension | IDO1 enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.6 μM |
| Comparator Or Baseline | Lead: O-benzylhydroxylamine (IC50 = 0.81 μM); 3-Br analog (IC50 = 0.32 μM); 4-Cl analog (IC50 = 1.3 μM); 4-F analog (IC50 = 0.98 μM); 4-NO2 analog (IC50 = 2.7 μM) |
| Quantified Difference | 2-fold less potent than lead; 5-fold less potent than 3-Br; 1.2-fold more potent than 4-Cl; 1.6-fold less potent than 4-F; 1.7-fold more potent than 4-NO2 |
| Conditions | Recombinant human IDO1 enzyme assay; L-tryptophan substrate; kynurenine production measured after 60 min; single-point inhibition curves, repeated at least 2x for potent compounds |
Why This Matters
For researchers developing IDO1-targeted immunotherapies or studying tryptophan catabolism, the para-bromo substitution offers a distinct potency profile that may be optimal for fine-tuning pharmacological effects or probing structure-activity relationships.
- [1] Malachowski WP, Winters M, DuHadaway JB, et al. O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. Eur J Med Chem. 2016;108:564-576. Table 3. View Source
